1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine]
Overview
Description
1’,3’-Dihydrospiro[cyclohexane-1,2’-[2H]imidazo[4,5-b]pyridine] is a heterocyclic compound that serves as a versatile building block in organic synthesis. This compound is characterized by its unique spirocyclic structure, which includes a cyclohexane ring fused to an imidazo[4,5-b]pyridine moiety. The molecular formula of this compound is C11H15N3, and it has a molecular weight of 189.26 g/mol .
Preparation Methods
The synthesis of 1’,3’-Dihydrospiro[cyclohexane-1,2’-[2H]imidazo[4,5-b]pyridine] typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclohexanone with 2-aminopyridine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1’,3’-Dihydrospiro[cyclohexane-1,2’-[2H]imidazo[4,5-b]pyridine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
1’,3’-Dihydrospiro[cyclohexane-1,2’-[2H]imidazo[4,5-b]pyridine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1’,3’-Dihydrospiro[cyclohexane-1,2’-[2H]imidazo[4,5-b]pyridine] involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1’,3’-Dihydrospiro[cyclohexane-1,2’-[2H]imidazo[4,5-b]pyridine] can be compared with other spirocyclic compounds, such as:
Spiro[cyclohexane-1,2’-[2H]imidazo[4,5-b]pyridine]: Similar structure but lacks the 1’,3’-dihydro modification.
Spiro[indoline-3,2’-[2H]imidazo[4,5-b]pyridine]: Contains an indoline ring instead of a cyclohexane ring.
Spiro[cyclopentane-1,2’-[2H]imidazo[4,5-b]pyridine]: Features a cyclopentane ring instead of a cyclohexane ring.
The uniqueness of 1’,3’-Dihydrospiro[cyclohexane-1,2’-[2H]imidazo[4,5-b]pyridine] lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[1,3-dihydroimidazo[4,5-b]pyridine-2,1'-cyclohexane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-6-11(7-3-1)13-9-5-4-8-12-10(9)14-11/h4-5,8,13H,1-3,6-7H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKQLJBANRHVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=C(N2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343439 | |
Record name | 1',3'-Dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76902-24-4 | |
Record name | 1',3'-Dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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